4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenyl
Overview
Description
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C21H13F7O. It is a white to almost white powder or crystalline solid. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly interesting for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-ethylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The mixture is stirred at 65°C for 6 hours. After the reaction is stopped with an alkali, the organic layer is distilled off under reduced pressure, and the residue is purified by silica gel column chromatography and recrystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include iodine pentafluoride, triethylamine trihydrofluoride, and various alkalis for stopping reactions. Conditions typically involve moderate temperatures (around 65°C) and solvents like ethyl acetate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted biphenyl derivatives .
Scientific Research Applications
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities due to its unique structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of liquid crystal materials for active-matrix displays
Mechanism of Action
The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl is primarily related to its interaction with molecular targets through its fluorine atoms. These interactions can affect various molecular pathways, although specific details on the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl: Similar structure but with a propyl group instead of an ethyl group.
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-methyl-1,1’-biphenyl: Similar structure but with a methyl group.
Uniqueness
The uniqueness of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluoro-1,1’-biphenyl lies in its specific arrangement of fluorine atoms and the ethyl group, which can impart distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-(4-ethylphenyl)-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F7O/c1-2-11-3-5-12(6-4-11)13-7-15(22)19(16(23)8-13)21(27,28)29-14-9-17(24)20(26)18(25)10-14/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUBOAYBUBUTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(OC3=CC(=C(C(=C3)F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138261 | |
Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-19-8 | |
Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303186-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4′-ethyl-3,5-difluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701138261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Biphenyl, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.